3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

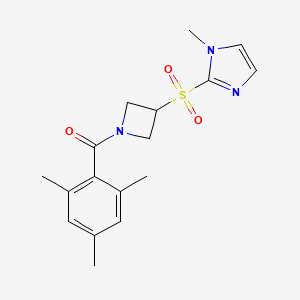

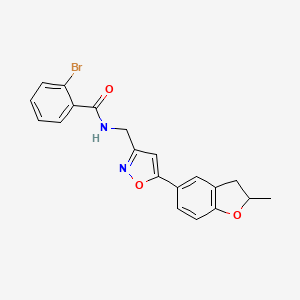

“3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is a chemical compound with the CAS Number: 52328-80-0 . It has a molecular weight of 259.15 . This compound is widely used in scientific experiments and research.

Molecular Structure Analysis

The IUPAC name of this compound is 3-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine . The InChI code is 1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.15 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications

Synthetic Methodologies

Anilines, closely related to the chemical structure of interest, are pivotal in synthesizing a wide variety of compounds. The study by Cho et al. (2000) demonstrates the synthesis of quinolines through an amine exchange reaction between anilines and trialkylamines, catalyzed by ruthenium, showcasing the versatility of anilines in organic synthesis (Cho et al., 2000). Similarly, the work by Wei et al. (2014) on FeOx-supported platinum catalysts for the chemoselective hydrogenation of functionalized nitroarenes to anilines underlines the importance of anilines as intermediates in producing agrochemicals, pharmaceuticals, and dyes, emphasizing environmentally benign technologies (Wei et al., 2014).

Catalysis

The study by Zhao et al. (2019) on the cobalt-catalyzed site-selective functionalization of aniline derivatives with hexafluoroisopropanol presents a method for synthesizing fluoroalkylated anilines. This process uses an earth-abundant metal catalyst, broad substrate scope, and mild reaction conditions, indicating the potential of aniline derivatives in preparing fluorinated functional products (Zhao et al., 2019).

Material Science

In the field of conducting polymers, the work by Venancio et al. (2006) on the oxidative polymerization of aniline to produce azanes, polymeric species with potential applicability in nanoscience, reveals the sensitivity of the polymerization product to the pH of the system. This study highlights the potential of aniline derivatives in creating nano/micro particles for various applications (Venancio et al., 2006). Additionally, Wu and Bein (1994) describe conducting polyaniline filaments prepared in mesoporous channels, demonstrating significant conductivity and suggesting applications in designing nanometer electronic devices (Wu & Bein, 1994).

Mechanism of Action

The mechanism of action of “3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is not specified in the available resources. Its effects would largely depend on the context of its use, particularly in scientific experiments and research.

Safety and Hazards

properties

IUPAC Name |

3-(1,1,2,3,3,3-hexafluoropropoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHXPOWENLPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)

![N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2885112.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885114.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2885117.png)